7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
説明
特性
CAS番号 |
1206995-13-2 |
|---|---|
分子式 |
C26H22N4O4 |
分子量 |
454.486 |
IUPAC名 |
7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O4/c1-15-4-7-18(12-16(15)2)23-28-24(34-29-23)19-8-11-21-22(13-19)27-26(32)30(25(21)31)14-17-5-9-20(33-3)10-6-17/h4-13H,14H2,1-3H3,(H,27,32) |
InChIキー |
CPSMPEAQYILCJJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)OC)C |
溶解性 |
not available |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 3,4-dimethylbenzohydrazide with an appropriate nitrile under acidic or basic conditions to form the 1,2,4-oxadiazole ring.
Synthesis of the quinazoline core: The quinazoline core can be synthesized by the condensation of anthranilic acid with formamide or its derivatives under high-temperature conditions.
Coupling of the 1,2,4-oxadiazole and quinazoline moieties: This step involves the coupling of the previously synthesized 1,2,4-oxadiazole derivative with the quinazoline core using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Introduction of the 4-methoxybenzyl group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the quinazoline core, potentially leading to the formation of dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Common reagents include alkyl halides, acyl chlorides, and bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the 1,2,4-oxadiazole moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
作用機序
The mechanism of action of 7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects through the inhibition of enzyme activity, modulation of receptor signaling pathways, or interaction with DNA or RNA.
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include:
3’-Substituted-2-aryl-5-methyl-5’-thioxo-4,4’-bi-4H-oxadiazol-3(1'H, 2H)-ones: These derivatives share the 1,2,4-oxadiazole ring but replace the quinazoline-dione core with a bis-triazole system.
8-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline: This analog substitutes quinoline for quinazoline-dione and lacks the dimethylphenyl group. The quinoline-oxadiazole hybrid demonstrates moderate antibacterial activity, suggesting that the quinazoline-dione core in the target compound may offer superior metabolic stability .
Critical Notes and Limitations
Data Gaps : Direct pharmacological studies on the target compound are absent in the reviewed literature. Bioactivity claims are extrapolated from structural analogs.
Structural Trade-offs : The 4-methoxybenzyl group may confer selectivity for human kinases but could reduce solubility compared to more polar substituents in bis-triazole derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of quinazoline and oxadiazole intermediates. Key steps include:
- Coupling reactions : Use of DMF or DMSO as solvents under reflux, with bases like NaH or K₂CO₃ to facilitate cyclization .
- Oxadiazole formation : Requires nitrile intermediates reacting with hydroxylamine, followed by dehydration (e.g., using POCl₃) .
- Purification : Column chromatography or recrystallization in ethanol/methanol to achieve >95% purity .
- Critical Parameters : Temperature control (80–120°C) and anhydrous conditions are essential to avoid side products. Monitor progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
Q. Which characterization techniques are most reliable for confirming the molecular structure?
- Core Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent connectivity (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z ~500–520) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtainable) .
Q. How should researchers design initial biological activity screens for this compound?
- Assay Selection :
- Anticancer : MTT assays using HeLa or MCF-7 cell lines (IC₅₀ determination) .
- Antimicrobial : Broth microdilution against S. aureus or E. coli (MIC values) .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., EGFR or COX-2) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to identify critical functional groups?
- Strategy :
- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing 4-methoxybenzyl with halogenated or alkyl groups) .
- Bioactivity Correlation : Compare IC₅₀ values across analogs to identify trends (e.g., electron-withdrawing groups enhancing anticancer activity) .
- Computational Modeling : Docking studies (AutoDock Vina) to predict binding interactions with target proteins (e.g., EGFR kinase domain) .
Q. What experimental approaches elucidate the mechanism of action for this compound?
- Key Methods :
- Receptor Binding Assays : Radioligand competition studies to measure affinity for G-protein-coupled receptors .
- Western Blotting : Assess downstream signaling pathways (e.g., phosphorylation of Akt or ERK) .
- Cellular Imaging : Confocal microscopy to track subcellular localization (e.g., mitochondrial targeting) .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Troubleshooting :
- Pharmacokinetic Analysis : Measure plasma half-life (LC-MS) and tissue distribution in rodent models to identify bioavailability issues .
- Metabolite Profiling : Identify active/inactive metabolites via HPLC-MS to explain reduced efficacy in vivo .
Q. What strategies improve aqueous solubility for in vivo applications?
- Approaches :
- Prodrug Design : Introduce phosphate or PEGylated groups to enhance hydrophilicity .
- Cocrystallization : Use coformers like succinic acid to modify crystal lattice and solubility .
Q. How can researchers assess selectivity for target enzymes versus off-target effects?
- Methodology :
- Panel Screening : Test against a broad enzyme panel (e.g., Eurofins KinaseProfiler™) .
- CRISPR-Cas9 Knockout Models : Validate target dependency in isogenic cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
